molecular formula C16H17ClN2O2 B7848917 2-Chloro-6,8-dimethyl-3-(morpholine-4-carbonyl)quinoline

2-Chloro-6,8-dimethyl-3-(morpholine-4-carbonyl)quinoline

Cat. No.: B7848917
M. Wt: 304.77 g/mol
InChI Key: BTJRLJBPWLNNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6,8-dimethyl-3-(morpholine-4-carbonyl)quinoline is a quinoline derivative with a chloro group at the 2-position, methyl groups at the 6 and 8 positions, and a morpholine-4-carbonyl group at the 3-position. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-chloroquinoline as the starting material.

  • Morpholine-4-carbonyl Group Introduction: The morpholine-4-carbonyl group can be introduced through a reaction with morpholine-4-carbonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Nucleophiles like ammonia, amines, or halides.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Reduced quinoline derivatives.

  • Substitution: Substituted quinoline derivatives.

Scientific Research Applications

2-Chloro-6,8-dimethyl-3-(morpholine-4-carbonyl)quinoline has various applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it often involves binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

  • 2-Chloroquinoline

  • 6,8-Dimethylquinoline

  • Morpholine-4-carbonyl derivatives

Uniqueness: 2-Chloro-6,8-dimethyl-3-(morpholine-4-carbonyl)quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

This compound's diverse applications and unique properties make it a valuable subject of study in various scientific fields. Further research and development may uncover additional uses and benefits.

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Properties

IUPAC Name

(2-chloro-6,8-dimethylquinolin-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-7-11(2)14-12(8-10)9-13(15(17)18-14)16(20)19-3-5-21-6-4-19/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJRLJBPWLNNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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